

Application Notes and Protocols: Pt(110) in Surface Chemistry Experiments

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Compound of Interest

Compound Name: TP-110

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Platinum (110) surface is a cornerstone model system in the field of surface science and heterogeneous catalysis. As a face-centred cubic (fcc) metal, its (110) facet exhibits a strong tendency to undergo surface reconstruction, most commonly forming a (1x2) "missing row" structure.[1][2] This reconstruction, driven by the minimization of surface free energy, creates a corrugated surface with nano-facets of the more stable {111} orientation.[1] This unique and tunable surface structure, featuring distinct atomic sites such as terraces, ridges, and troughs, makes Pt(110) an ideal platform for investigating fundamental aspects of catalysis, adsorption/desorption phenomena, and surface restructuring under reaction conditions.

Key Applications of Pt(110)

Heterogeneous Catalysis

The distinct surface structure of Pt(110) provides a variety of active sites, making it a highly effective catalyst for numerous reactions.

- **CO Oxidation:** Pt(110) is a widely studied model catalyst for the oxidation of carbon monoxide, a critical reaction in automotive catalytic converters.[3] Under realistic pressure and temperature conditions, the Pt(110) surface dynamically restructures.[4] Studies have shown that during the reaction, thin surface oxide layers can form, which exhibit significantly higher catalytic activity than the metallic surface.[3][4] A commensurate oxide, stabilized by

carbonate ions, has been identified as a particularly active phase that only appears under reaction conditions.[4][5]

- **NO + H₂ Reaction:** The catalytic reduction of NO by H₂ over platinum is highly structure-sensitive. The reconstructed Pt(110)-(1x2) surface shows almost no activity for this reaction, whereas the Pt(100) surface is highly active.[6] This highlights the critical role of surface geometry in determining catalytic pathways. However, the activity of Pt(110) can be dramatically enhanced by the deposition of a submonolayer of rhodium, demonstrating the potential for creating highly active bimetallic catalysts.[6]

Adsorption and Desorption Studies

The corrugated topology of the Pt(110) surface, with its different coordination sites, allows for detailed studies of adsorbate binding and dynamics.

- **Hydrogen (H₂):** The interaction of hydrogen with the Pt(110)-(1x2) surface has been investigated using Temperature Programmed Desorption (TPD) and Density Functional Theory (DFT).[7] These studies reveal that the binding energy and desorption kinetics are strongly dependent on hydrogen coverage.[7] At low coverage, hydrogen preferentially binds to the low-coordination sites on the ridges of the missing row structure. As coverage increases, higher-coordination sites on the micro-facets and in the troughs become populated.[7]
- **Oxygen (O₂):** Oxygen adsorption also leads to distinct ordered structures on the Pt(110) surface. DFT calculations show that on the (1x2) reconstructed surface, oxygen atoms favor hollow sites.[8] The stability and binding energy of the oxygen adlayer are a function of both the specific reconstruction ((1x2), (1x3), etc.) and the oxygen coverage.[8][9]
- **Water (H₂O):** The adsorption of water on Pt(110) has been studied with DFT, including long-range dispersion corrections.[10] These studies indicate that the dissociative adsorption of a single water molecule is more favorable on the Pt(110) surface compared to the flat Pt(111) surface.[10] This has implications for electrochemical reactions where water is a reactant or solvent, such as in fuel cells.

Surface Reconstruction

The Pt(110) surface is renowned for its variety of "missing-row" reconstructions. The (1x1) bulk-terminated surface is unstable and spontaneously reconstructs to minimize its surface energy.^{[2][11]}

- (1x2) Reconstruction: This is the most stable and commonly observed phase, where every second close-packed [1-10] row of atoms is missing.^[1]
- (1x3) and (1x5) Reconstructions: Other reconstructions can be stabilized, sometimes influenced by trace amounts of impurities or specific preparation conditions.^[1] The (1x5) structure has been identified as an ordered alternation of (1x2) and (1x3) unit cells.^[1]

The presence of adsorbates can lift or modify these reconstructions, making the Pt(110) system a valuable model for studying the dynamic interplay between catalyst structure and the chemical environment.

Data Presentation: Adsorption and Surface Energies

The following tables summarize key quantitative data from DFT calculations and experimental work on the Pt(110) surface.

Table 1: Oxygen Binding Energies on Reconstructed Pt(110) Surfaces Binding Energy (E_{bind}) is the energy released upon adsorption of an oxygen atom. A higher value indicates stronger binding.

Surface Reconstruction	Oxygen Coverage (ML)	Preferred Adsorption Site	Binding Energy (eV/O atom)
Pt(110)-(1x2)	0.25	Hollow (H)	1.30 ^[8]
Pt(110)-(1x2)	0.50	Hollow (H)	1.22 ^[8]
Pt(110)-(1x2)	0.75	Hollow (H)	1.05 ^[8]
Pt(110)-(1x2)	1.00	Hollow (H)	0.90 ^[8]
Pt(110)-(1x4)	0.25	Hollow (H)	1.12 ^[8]
Pt(110)-(1x4)	0.50	Hollow (H)	1.10 ^[8]

Table 2: Water Adsorption Energies on Pt Surfaces Adsorption Energy (E_{ads}) for a single molecule and per molecule for a full monolayer.

Pt Surface	Adsorption Type	Adsorption Energy (eV)
Pt(110)	Single Molecule (dissociative)	-0.85[10]
Pt(111)	Single Molecule (molecular)	-0.45[10]
Pt(001)	Single Molecule (dissociative)	-0.95[10]
Pt(110)	Monolayer (per H ₂ O)	-0.63[10]
Pt(111)	Monolayer (per H ₂ O)	-0.67[10]
Pt(001)	Monolayer (per H ₂ O)	-1.10[10]

Experimental and Theoretical Protocols

Protocol: Pt(110) Single Crystal Preparation in UHV

This protocol describes the standard procedure for cleaning a Pt(110) single crystal to achieve an atomically clean and well-ordered surface for experiments.

- **Initial Cleaning:** Mount the Pt(110) crystal on a sample holder capable of resistive heating and cooling. Introduce into the Ultra-High Vacuum (UHV) chamber.
- **Sputtering:** Backfill the UHV chamber with high-purity Argon (Ar) to a pressure of $\sim 5 \times 10^{-5}$ mbar. Sputter the crystal surface with Ar⁺ ions at an energy of 0.8-1.0 keV for 20-30 minutes to remove surface contaminants.[1]
- **Annealing:** After sputtering, evacuate the Ar gas. Flash anneal the crystal to ~ 800 -900 K to remove embedded Ar and repair surface damage.
- **Oxygen Treatment (Optional):** To remove persistent carbon contamination, anneal the crystal in a background pressure of O₂ ($\sim 1 \times 10^{-7}$ mbar) at ~ 700 K, followed by a flash anneal to >1000 K to desorb the oxygen.
- **Verification:** Cool the crystal to the desired experimental temperature. Verify the surface cleanliness and structure using techniques like Auger Electron Spectroscopy (AES) and

Low-Energy Electron Diffraction (LEED). A sharp (1x2) LEED pattern confirms the successful preparation of the reconstructed surface.

Protocol: Temperature Programmed Desorption (TPD) of H₂

This protocol is for studying the desorption kinetics of hydrogen from the Pt(110)-(1x2) surface.

- **Preparation:** Prepare a clean Pt(110)-(1x2) surface as described in Protocol 3.1. Cool the crystal to a temperature below the onset of desorption (e.g., 150 K).
- **Dosing:** Introduce high-purity H₂ gas into the UHV chamber via a leak valve to a desired pressure and for a specific time to achieve the target surface coverage.
- **TPD Measurement:** Position the crystal in front of a shielded Quadrupole Mass Spectrometer (QMS) tuned to $m/z = 2$ (for H₂).
- **Temperature Ramp:** Begin heating the crystal with a linear temperature ramp (e.g., 2-5 K/s). Simultaneously record the QMS signal for $m/z = 2$ as a function of the sample temperature.
- **Data Analysis:** The resulting TPD spectrum (desorption rate vs. temperature) will show one or more peaks. The shape and position of these peaks provide information on the desorption activation energy, pre-exponential factor, and the nature of the binding sites, which are coverage-dependent.^[7]

Protocol: Density Functional Theory (DFT) Slab Model Calculation

This protocol outlines a typical computational approach to model adsorption on the Pt(110) surface.

- **Slab Construction:** Model the Pt(110) surface using a periodic slab model. For the (1x2) reconstruction, this involves creating a supercell with the "missing row" geometry. The slab should be sufficiently thick (e.g., 12-14 atomic layers) to accurately represent the bulk properties in the center.^[8]

- Vacuum Layer: Separate the periodic slabs by a vacuum region of at least 10-15 Å to prevent interactions between adjacent slabs.[8]
- Computational Parameters:
 - Functional: Employ a Generalized Gradient Approximation (GGA) functional, such as PBE, for the exchange-correlation energy.[11]
 - Basis Set: Use a plane-wave basis set.
 - k-points: Sample the Brillouin zone with an appropriate k-point mesh.
- Geometry Optimization: Place the adsorbate molecule(s) (e.g., oxygen) at high-symmetry sites on the surface. Allow the adsorbate and the top 4-5 layers of the Pt slab to relax until the forces on the atoms are minimized.[8]
- Energy Calculation: From the optimized geometry, calculate the total energy of the combined slab-adsorbate system (E_{total}) and the energies of the clean slab (E_{slab}) and the isolated adsorbate molecule ($E_{\text{adsorbate}}$).
- Binding Energy Calculation: Calculate the binding energy (E_{bind}) using the formula: $E_{\text{bind}} = E_{\text{total}} - (E_{\text{slab}} + E_{\text{adsorbate}})$

Mandatory Visualizations

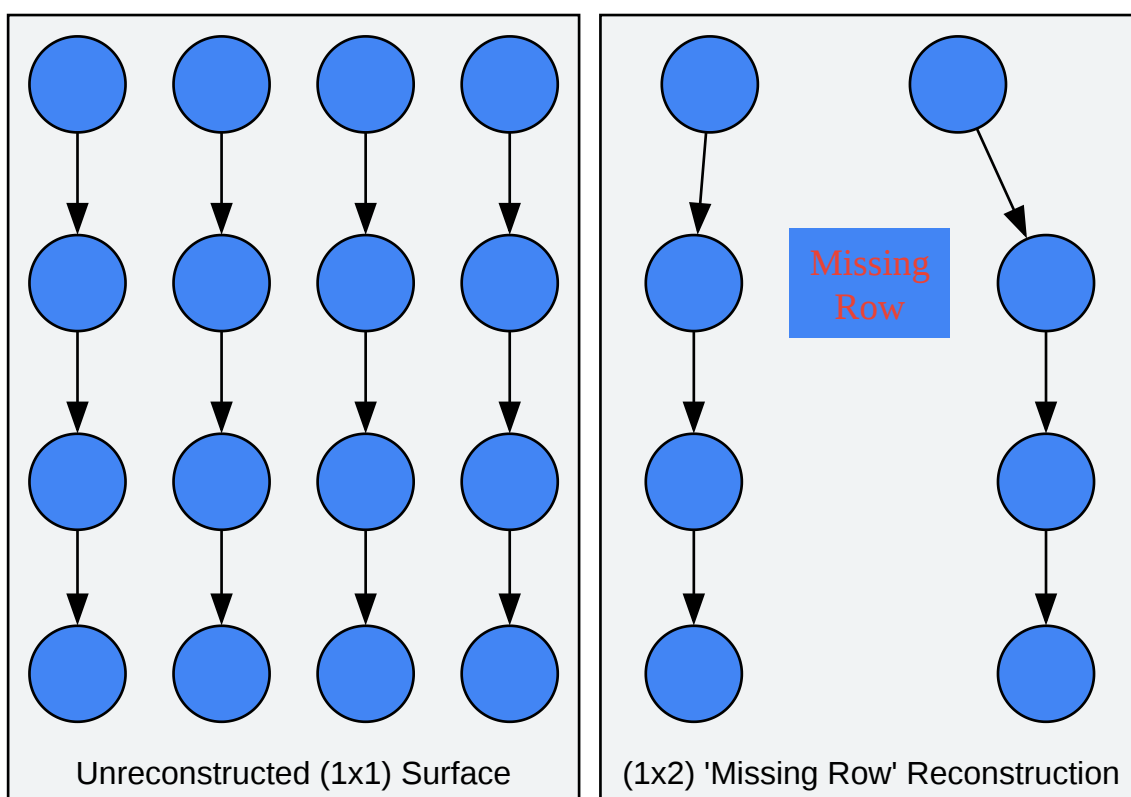


Diagram 1: Pt(110) Surface Reconstruction

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Caption: Pt(110) (1x1) vs. (1x2) "Missing Row" Reconstruction.

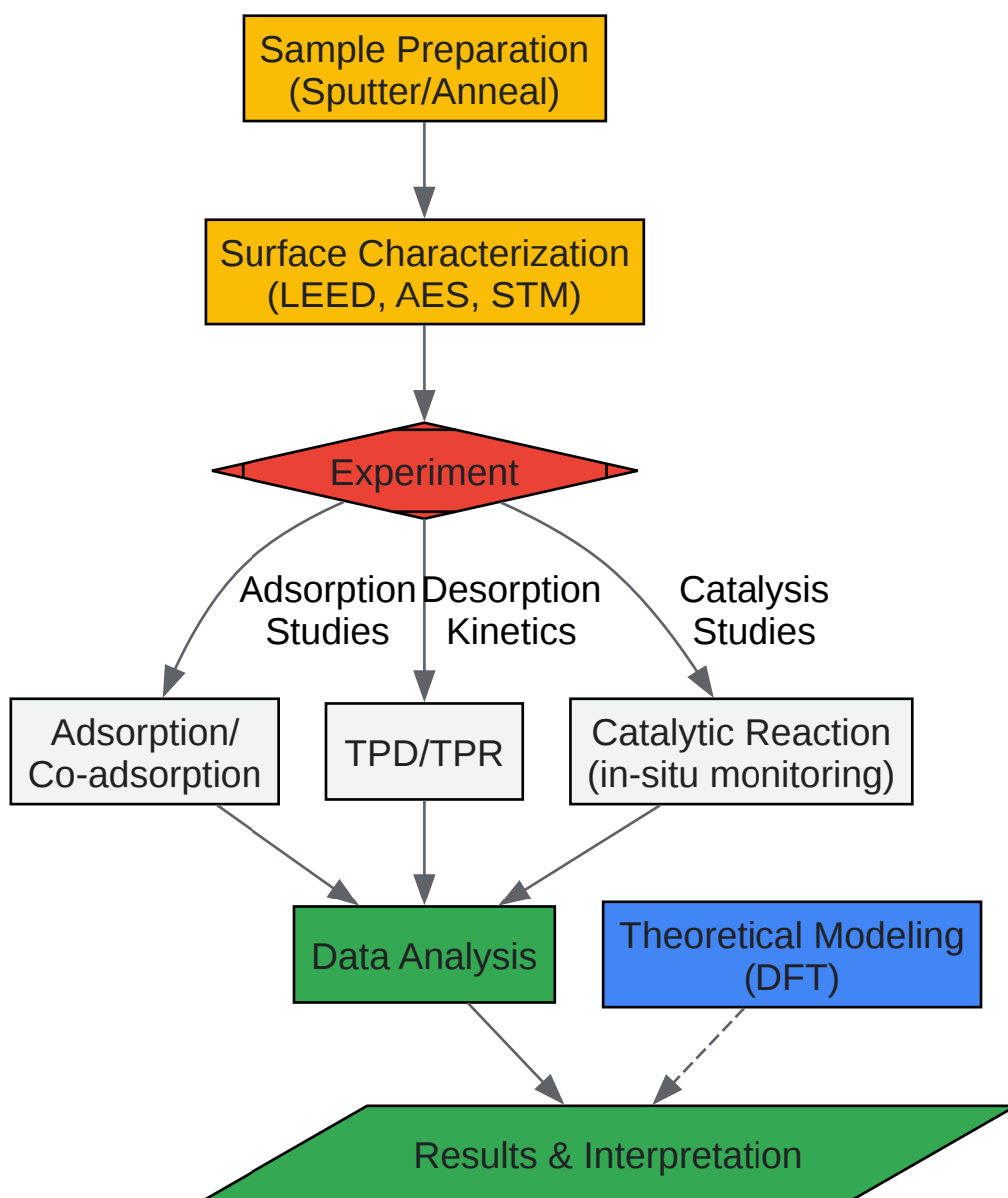


Diagram 2: General Workflow for Pt(110) Surface Experiments

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Caption: Workflow for surface chemistry experiments on Pt(110).

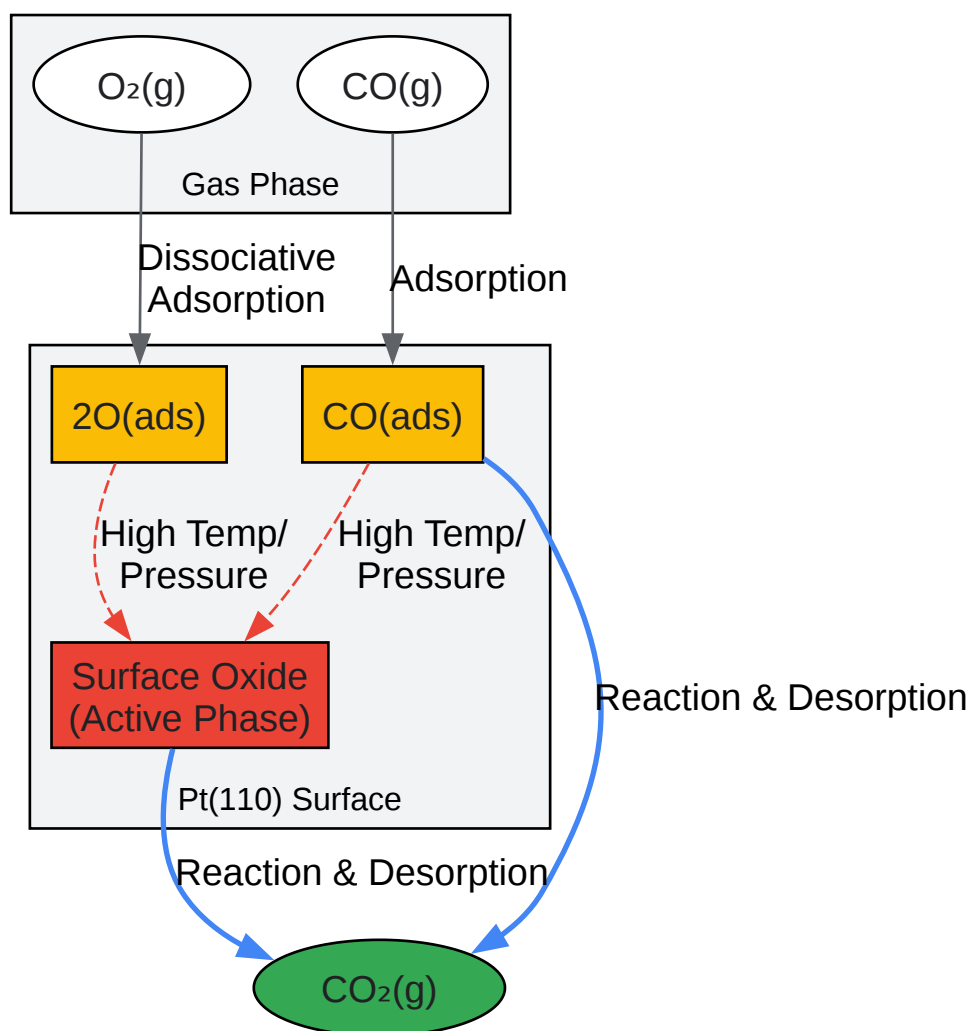


Diagram 3: Simplified CO Oxidation Pathway on Pt(110)

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Caption: Simplified reaction pathway for CO oxidation on Pt(110).

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- To cite this document: BenchChem. [Application Notes and Protocols: Pt(110) in Surface Chemistry Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612070#application-of-pt-110-in-surface-chemistry-experiments]

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